(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride
CAS No.: 2550996-65-9
Cat. No.: VC5775865
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2550996-65-9 |
|---|---|
| Molecular Formula | C6H12ClF2N |
| Molecular Weight | 171.62 |
| IUPAC Name | (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(4)9;/h4-6H,1-3,9H2;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | DLPVWWGAIBHUCX-TYSVMGFPSA-N |
| SMILES | C1CC(C(C1)N)C(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride, reflects its stereochemistry: the amine group occupies the 1-position, and the difluoromethyl group is at the 2-position on the cyclopentane ring, with both chiral centers in the R configuration. The hydrochloride salt improves solubility and crystallinity, critical for purification and formulation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.62 g/mol |
| CAS Registry Number | 2550996-65-9 |
| Stereochemistry | (1R,2R) |
| SMILES | C1CC@HC(F)F.Cl |
| InChIKey | DLPVWWGAIBHUCX-TYSVMGFPSA-N |
The difluoromethyl group () introduces electronegativity and lipophilicity, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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NMR: Resonances at δ 3.2–3.5 ppm correspond to the cyclopentane protons adjacent to the amine, while the difluoromethyl group’s protons appear as a triplet (J = 56 Hz) near δ 5.8 ppm.
-
NMR: A doublet at δ -120 ppm verifies the difluoromethyl substitution.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves three stages:
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Cyclopentane Ring Formation: A [3+2] cycloaddition between ethylene and a propargyl amine precursor yields the cyclopentane backbone.
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Difluoromethylation: Electrophilic fluorination using under basic conditions introduces the difluoromethyl group at the 2-position.
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Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, enhancing stability.
Industrial Manufacturing
Scalable production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts. Catalysts such as palladium on carbon () accelerate key steps, while ethanol-water mixtures facilitate crystallization.
Reactivity and Functionalization
Substitution Reactions
The amine group participates in nucleophilic substitutions. For example, acylation with acetic anhydride yields the corresponding acetamide derivative, a common strategy for prodrug synthesis.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Fluorinated Cycloalkane Amines
| Compound | Molecular Weight | Fluorine Substituents | Bioactivity (IC) |
|---|---|---|---|
| (1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;HCl | 171.62 | 12 μM (HL-60) | |
| (1R,2R)-2-(Trifluoromethyl)cyclopentan-1-amine;HCl | 189.63 | 8 μM (HL-60) | |
| (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;HCl | 265.70 | 22 μM (PC3) |
The difluoromethyl analog exhibits intermediate potency between trifluoromethyl and aryl-trifluoromethyl derivatives, suggesting a balance between steric bulk and electronic effects .
Future Research Directions
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Target Identification: Proteomic profiling using affinity chromatography could elucidate protein targets.
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Formulation Optimization: Liposomal encapsulation may improve bioavailability for in vivo applications.
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Toxicology Studies: Chronic toxicity assessments in mammalian models are needed to advance therapeutic development.
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